
5-Bromo-1-chloro-8-fluoroisoquinoline
Overview
Description
“5-Bromo-1-chloro-8-fluoroisoquinoline” is a chemical compound with the molecular formula C9H4BrClFN . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H4BrClFN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 260.49 g/mol.Scientific Research Applications
Organic Synthesis Applications
- Synthesis of Halogenated Quinolines : Research by Tochilkin et al. (1983) demonstrates the synthesis of various halogenated quinolines, including compounds similar to 5-Bromo-1-chloro-8-fluoroisoquinoline. This work is fundamental in understanding the chemical properties and reactivities of such compounds (Tochilkin et al., 1983).
- Telescoping Process in Drug Synthesis : Nishimura and Saitoh (2016) discuss the improvement of drug synthesis processes, which could be applicable to the synthesis of compounds like this compound. Their work focuses on optimizing synthetic routes to enhance efficiency and yield (Nishimura & Saitoh, 2016).
Medicinal Chemistry Applications
- Prodrug Development : Parveen et al. (1999) explored the use of halogenated isoquinolines in prodrug systems for targeted drug delivery, specifically for hypoxic tissues. This research could provide insights into the potential medicinal applications of this compound (Parveen et al., 1999).
Material Science Applications
- Photochromic Materials : Voloshin et al. (2008) investigated the synthesis of photochromic materials using halogenated quinolines. This research could be relevant to the use of this compound in developing new photo-responsive materials (Voloshin et al., 2008).
Other Applications
- Antimicrobial and Antitumor Activities : Research by Ansari and Khan (2017) and El-Agrody et al. (2012) explores the synthesis and biological activities of quinoline derivatives, indicating potential antimicrobial and antitumor properties of similar compounds, which might include this compound (Ansari & Khan, 2017); (El-Agrody et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
5-bromo-1-chloro-8-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-1-2-7(12)8-5(6)3-4-13-9(8)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXGJPQCBYYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)
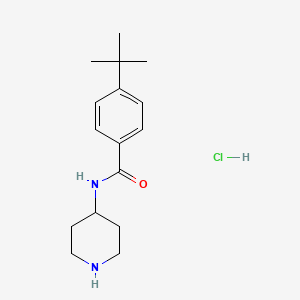
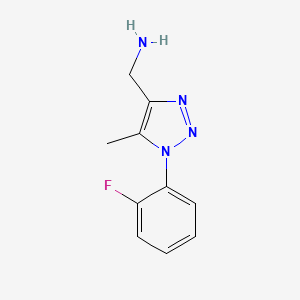
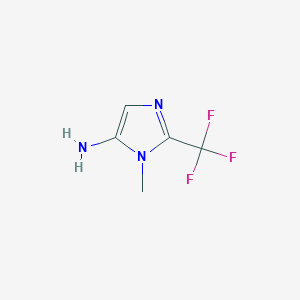
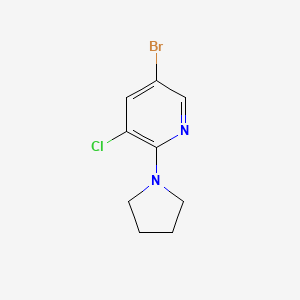

![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)
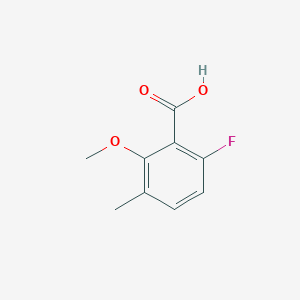
![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)
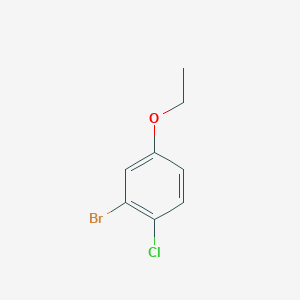
![2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine](/img/structure/B1446601.png)

